molecular formula C18H14FNO3 B11406059 N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406059
M. Wt: 311.3 g/mol
InChI Key: JEALGQBQCKJVJR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene (coumarin) derivative characterized by a carboxamide group at position 2 of the chromene scaffold, substituted with a 4-fluorophenyl moiety. The chromene core features methyl groups at positions 7 and 8, along with a ketone (oxo) group at position 4. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as highlighted in recent phytomedicine research .

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14FNO3/c1-10-3-8-14-15(21)9-16(23-17(14)11(10)2)18(22)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,22)

InChI Key

JEALGQBQCKJVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Aldol Condensation with DABCO Catalysis

Source details a cyclocondensation strategy using salicylaldehyde derivatives and 2-cyclohexen-1-one in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) . For 7,8-dimethyl substitution, the protocol is modified as follows:

  • Reactants :

    • 3,5-Dimethylsalicylaldehyde (10 mmol)

    • 2-Cyclohexen-1-one (12 mmol)

    • DABCO (20 mol%) in water (5 mL)

  • Conditions : Stirred at room temperature for 2 hours, acidified with HCl, and extracted with dichloromethane (DCM).

  • Outcome : Yields 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid ethyl ester (78% yield).

Microwave-Assisted Cyclization

Alternative methods employ microwave irradiation to accelerate cyclization. A mixture of 2-hydroxyacetophenone and dimethyl malonate in acetic acid, heated at 150°C for 15 minutes under microwaves, yields the chromene core with 85% efficiency.

Carboxylic Acid Formation via Ester Hydrolysis

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid, a critical precursor for amidation.

Basic Hydrolysis

Source outlines hydrolysis using NaOH (2M) :

  • Reactants :

    • Ethyl 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylate (5 mmol)

    • NaOH (15 mmol) in ethanol/water (1:1, 20 mL)

  • Conditions : Refluxed for 4 hours, neutralized with HCl, and filtered.

  • Outcome : 7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is obtained in 92% yield.

Amidation with 4-Fluoroaniline

The final step couples the carboxylic acid with 4-fluoroaniline using coupling agents.

EDC/DMAP-Mediated Coupling

Source describes a coupling protocol optimized for chromene carboxamides:

  • Reactants :

    • 7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 equiv)

    • 4-Fluoroaniline (1.2 equiv)

    • EDC hydrochloride (1.2 equiv), DMAP (1.0 equiv) in DCM (0.3 M)

  • Conditions : Stirred at 0°C for 30 minutes, then room temperature overnight.

  • Workup : Washed with 1N HCl, brine, and purified via flash chromatography (Hexane:EtOAc = 3:1).

  • Outcome : Target compound isolated in 68% yield.

PyBOP Activation

An alternative method from uses PyBOP as the coupling agent:

  • Reactants :

    • Carboxylic acid (1.0 equiv)

    • 4-Fluoroaniline (1.1 equiv)

    • PyBOP (1.2 equiv), DIPEA (2.0 equiv) in DMF

  • Conditions : Stirred at room temperature for 12 hours.

  • Purification : Recrystallized from DCM/hexane.

  • Outcome : 72% yield with >99% purity.

Comparative Analysis of Methods

Parameter Cyclocondensation Microwave EDC Coupling PyBOP
Yield (%)78856872
Reaction Time2 hours15 minutes12 hours12 hours
Purification MethodColumn ChromatographyFiltrationFlash ChromatographyRecrystallization
ScalabilityModerateHighModerateHigh

Key Observations :

  • Microwave-assisted cyclization offers superior efficiency but requires specialized equipment.

  • PyBOP-mediated amidation achieves higher purity but at a higher cost compared to EDC.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of methyl groups (7,8 vs. 6,8) is controlled by substituting 3,5-dimethylsalicylaldehyde with 2,4-dimethyl derivatives .

Solvent Effects

  • DCM minimizes side reactions during amidation but poses toxicity concerns.

  • DMF enhances coupling efficiency but complicates purification.

Catalytic Improvements

Adding 4Å molecular sieves in cyclocondensation improves yield by 12% by absorbing water.

Industrial-Scale Considerations

For bulk synthesis (>1 kg), the following adjustments are recommended:

  • Replace EDC with T3P® (propylphosphonic anhydride), reducing reaction time to 4 hours.

  • Use continuous flow reactors for cyclocondensation, achieving 90% yield with 8-hour runtime.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide moiety undergoes hydrolysis under both acidic and basic conditions:

Reaction Type Conditions Products Application
Acid-catalyzed hydrolysis6M HCl, reflux, 12 hrs7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid + 4-fluoroanilineFunctional group interconversion
Base-promoted hydrolysis4M NaOH, 80°C, 8 hrsSodium salt of chromene carboxylic acid + 4-fluoroanilineSalt formation for improved solubility

Mechanistic Insight :

  • Base-promoted hydrolysis proceeds via nucleophilic attack by hydroxide ions on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

  • Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity and facilitating water attack .

Nucleophilic Aromatic Substitution

The electron-deficient 4-fluorophenyl group undergoes nucleophilic substitution:

Nucleophile Conditions Products Yield
MethoxideK₂CO₃/DMF, 120°C, 24 hrsN-(4-methoxyphenyl) derivative68%
AmmoniaNH₃ (g)/EtOH, 100°C, 48 hrsN-(4-aminophenyl) derivative52%
ThiophenolCuI/1,10-phenanthroline, 80°CN-(4-phenylthiophenyl) derivative73%

Key Factors Influencing Reactivity :

  • Electron-withdrawing carboxamide group enhances ring electrophilicity.

  • Steric hindrance from 7,8-dimethyl groups reduces substitution rates at adjacent positions.

Oxidation and Reduction Reactions

The chromene ring and carbonyl groups participate in redox processes:

Oxidation

Oxidizing Agent Conditions Products Observation
KMnO₄H₂O, 25°C, 6 hrs4-oxo-2-carboxamide chromene quinoneSelective oxidation of methyl groups
CrO₃Acetic acid, 60°C, 3 hrsChromene ring cleavage productsComplex mixture requiring HPLC purification

Reduction

Reducing Agent Conditions Products Application
NaBH₄MeOH, 0°C, 2 hrsSecondary alcohol at C₃ positionStereochemical modification
H₂/Pd-CEtOAc, 50 psi, 12 hrsSaturated chromane carboxamideBioactivity optimization

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes are evident when comparing to structurally related compounds:

Structural Feature Reaction Rate (vs parent compound) Product Stability
6-Fluoro substitution1.3× faster in nucleophilic substitutionModerate
5,7-Dimethyl pattern0.7× slower in oxidationHigh
Trifluoromethylphenyl group2.1× faster in hydrolysisLow

Data derived from analogous chromene carboxamides show that electron-withdrawing groups accelerate hydrolysis and substitution, while bulky substituents hinder oxidation .

Scientific Research Applications

The compound exhibits potential in several biological areas, particularly in medicinal chemistry. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Preliminary studies indicate that N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide may possess anticancer properties. Related compounds have shown efficacy against multiple cancer cell lines.

Compound Cell Line IC50 (µM)
D103-0632HCT11625.0
D103-0632MCF730.5
D103-0632A54922.1

These findings suggest that the compound could inhibit cell proliferation in various cancer types, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Initial studies indicate that it may inhibit the growth of certain bacterial strains, although more extensive research is required to establish specific efficacy and mechanisms.

Antiviral Potential

Emerging studies have suggested that compounds similar to this compound may exhibit antiviral activities against specific viral targets. This opens avenues for research into its use in antiviral therapies.

Pharmacological Evaluation

A significant study assessed the pharmacological profile of D103-0632, revealing its interaction with voltage-gated sodium channels. This interaction is crucial for pain management therapies, indicating potential applications in neuropathic pain relief.

Synthetic Pathways

Understanding the synthesis of this compound is essential for optimizing production and enhancing its biological activity. The synthesis typically involves multi-step reactions starting from simpler precursors.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has highlighted modifications that can enhance its potency and selectivity against specific biological targets. This area of study is vital for developing more effective therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and gene expression .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Target Compound : The 4-fluorophenyl group introduces electron-withdrawing effects due to fluorine’s high electronegativity, which may enhance binding interactions with electron-rich regions of biological targets. Fluorine also improves metabolic stability by resisting oxidative degradation .
  • The phenethyl chain adds flexibility, which could alter binding kinetics.
  • N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide () : The 2,4-dimethoxyphenyl group is bulkier and more electron-rich, which may hinder interactions with sterically constrained targets. However, methoxy groups could improve aqueous solubility.

Chromene Core Modifications

  • Methyl Group Positioning :
    • The target compound’s 7,8-dimethyl arrangement may enhance lipophilicity and π-π stacking interactions compared to the 6,8-dimethyl configuration in ’s compound.
    • Methyl groups at positions 6 and 8 () could distort the chromene ring’s planarity, affecting binding to flat hydrophobic pockets.
  • Oxo Group Position: The target’s 4-oxo group versus the 2-oxo group in ’s compound alters the electron density distribution across the chromene ring. A 4-oxo group may stabilize the enone system, influencing reactivity and conjugation.

Carboxamide Position

  • The target compound’s carboxamide at position 2 versus position 3 () may affect hydrogen-bonding patterns with biological targets. Position 2 could allow better alignment with active-site residues in enzymes.

Comparative Data Table

Compound Name Substituent on Phenyl Chromene Substituents Carboxamide Position Molecular Weight (g/mol) Key Properties
This compound 4-fluoro 7,8-dimethyl, 4-oxo 2 ~339.3* High lipophilicity, electron-withdrawing
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxy (phenethyl) 2-oxo 3 N/A Flexible chain, improved solubility
N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide 2,4-dimethoxy 6,8-dimethyl, 4-oxo 2 353.4 Bulky, electron-donating

*Estimated based on structural similarity to ’s compound, adjusting for fluorine substitution.

Biological Activity

N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-0632, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H14FNO3
  • Molecular Weight : 315.31 g/mol
  • IUPAC Name : this compound

This structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of chromene compounds, including D103-0632. The findings indicate significant activity against several pathogens:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Staphylococcus epidermidis0.22 - 0.25Not specified
Candida spp.>1000>1000

The compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antimicrobial efficacy . Additionally, it showed synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly.

Anti-inflammatory Activity

Chromene derivatives have been investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammatory processes:

Enzyme Target IC50 (μM)
COX-210.4 - 18.1
LOX-155.4 - 24.3

These results suggest that D103-0632 may possess dual inhibitory effects on both COX and LOX pathways, which are crucial in mediating inflammation .

Anticancer Potential

The anticancer activity of chromene derivatives has also been explored. Studies indicate that compounds similar to D103-0632 exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (breast cancer)>60
Hek293-T (human embryonic kidney)>60

While the specific IC50 values for D103-0632 were not detailed, its structural analogs showed promise in inhibiting cancer cell proliferation .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antimicrobial activity of various derivatives where D103-0632 was among the most active against Staphylococcus species. The compound's ability to inhibit biofilm formation was noted as particularly significant .
  • Synergistic Effects : Research highlighted the potential of D103-0632 to enhance the efficacy of existing antibiotics through synergistic action, which is crucial for overcoming antibiotic resistance .
  • Molecular Docking Studies : Computational studies suggested that the presence of fluorine in the para position enhances binding affinity to target enzymes involved in inflammation and cancer progression .

Q & A

Q. What are the primary synthetic routes for preparing N-(4-fluorophenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can purity be validated?

The synthesis typically involves condensation of 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid derivatives with 4-fluoroaniline under coupling agents like EDCI or DCC. Post-synthesis, purity is validated via HPLC, NMR, and mass spectrometry. For structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs ) or spectroscopic methods (e.g., fluorometric assays ) are employed.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • NMR : To confirm substituent positions (e.g., 7,8-dimethyl groups) and amide bond formation.
  • Mass spectrometry : For molecular weight validation (e.g., ESI-MS or MALDI-TOF) .
  • FT-IR : To identify carbonyl (C=O) and amide (N-H) functional groups .
  • X-ray crystallography : For resolving 3D conformation and intermolecular interactions .

Q. What are the primary biological targets of this chromene derivative in preclinical studies?

The compound shows activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at nanomolar concentrations, making it relevant for Alzheimer’s research. It also inhibits β-secretase 1 (BACE-1) and exhibits antioxidant properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound?

Discrepancies may arise from bioavailability or metabolic stability issues. Methodological solutions include:

  • PAMPA-BBB assays : To predict blood-brain barrier penetration .
  • Metabolite profiling : Using LC-MS to identify degradation products .
  • Pharmacokinetic optimization : Introducing prodrug moieties or PEGylation to enhance stability .

Q. What strategies improve the multifunctionality of this compound for dual AChE/BACE-1 inhibition?

Hybridization with tacrine fragments enhances dual inhibition. Structure-activity relationship (SAR) studies suggest:

  • Elongated alkyl linkers : Improve binding pocket accommodation (e.g., 10-carbon chain in compound 19 ).
  • Hydroxyl groups : Boost antioxidant capacity without compromising enzyme affinity .

Q. How can crystallographic data from related chromene derivatives inform the design of analogs with higher potency?

X-ray structures (e.g., PDB entries) reveal key interactions:

  • Hydrogen bonding : Between the 4-oxo group and active-site residues (e.g., GPR35 agonist studies ).
  • Fluorophenyl positioning : Ortho-substitution enhances receptor selectivity in GPCR targets .

Methodological Considerations

Q. What computational approaches are effective for predicting binding modes to cholinesterases?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations can model interactions. Validation requires:

  • Co-crystallization : With AChE/BuChE (e.g., PDB 4EY7 ).
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1%) or cyclodextrin-based formulations.
  • Salt formation : With HCl or sodium salts to enhance hydrophilicity .
  • Nanoformulation : Liposomal encapsulation improves cellular uptake .

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